molecular formula C21H22N4O4S B2869283 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-21-0

4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2869283
CAS RN: 862809-21-0
M. Wt: 426.49
InChI Key: LVNQULHSRBJLQC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names, and identifiers such as the CAS number and EC number. It also includes the molecular formula and structure .


Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, density, solubility, and stability. These properties can be determined experimentally .

Scientific Research Applications

Anticancer Properties

Compounds with structural features related to 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer potential. For instance, 1,3,4-oxadiazole derivatives have shown significant activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Salahuddin et al., 2014). Additionally, novel 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety were synthesized, some of which displayed potent cytotoxic activity, suggesting their utility in cancer treatment (Ravichandiran et al., 2019).

Biological Activity and Drug Development

Research into compounds similar to 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has extended into various fields of medicinal chemistry. For example, substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which bear resemblance to the query compound, were synthesized and screened for their inhibitory potential against enzymes, showcasing the role of such compounds in the development of new therapeutic agents (Saeed et al., 2015).

Materials Science Applications

In materials science, aromatic polyamides with pendent acetoxybenzamide groups, including those incorporating 1,3,4-oxadiazole units, have been synthesized and characterized. These polymers are noted for their good thermal stability and solubility in specific solvents, making them suitable for casting into thin films with potential applications in electronics and coatings (Sava et al., 2003).

Molecular Imaging

Compounds related to 4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been explored for their potential in molecular imaging. Specifically, the synthesis of [(11)C]Am80 via a novel Pd(0)-mediated rapid [(11)C]carbonylation process demonstrates the utility of these compounds in PET (Positron Emission Tomography) imaging, contributing to advancements in diagnostic imaging techniques (Takashima-Hirano et al., 2012).

Mechanism of Action

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Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that should be taken when handling it .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-25(2)30(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(29-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNQULHSRBJLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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